1-Butylcyclopropan-1-amine 1-Butylcyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17649906
InChI: InChI=1S/C7H15N/c1-2-3-4-7(8)5-6-7/h2-6,8H2,1H3
SMILES:
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol

1-Butylcyclopropan-1-amine

CAS No.:

Cat. No.: VC17649906

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

1-Butylcyclopropan-1-amine -

Specification

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
IUPAC Name 1-butylcyclopropan-1-amine
Standard InChI InChI=1S/C7H15N/c1-2-3-4-7(8)5-6-7/h2-6,8H2,1H3
Standard InChI Key PUUGBPNQGGDVES-UHFFFAOYSA-N
Canonical SMILES CCCCC1(CC1)N

Introduction

Key Findings

1-Butylcyclopropan-1-amine (CAS 1314901-53-5) is a cyclopropylamine derivative featuring a cyclopropane ring substituted with a butyl group and an amine functional group. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features, which combine the strain of the cyclopropane ring with the reactivity of a primary amine. Its molecular formula is C7H15N\text{C}_7\text{H}_{15}\text{N}, with a molecular weight of 113.20 g/mol . This review synthesizes data from structural analyses, synthetic methodologies, reactivity studies, and potential applications to provide a holistic understanding of the compound.

Structural Characteristics

Molecular Architecture

1-Butylcyclopropan-1-amine consists of a cyclopropane ring (C3H5\text{C}_3\text{H}_5) bonded to a butyl chain (C4H9\text{C}_4\text{H}_9) and a primary amine group (NH2\text{NH}_2) at the 1-position. The cyclopropane ring introduces significant steric strain, influencing the compound’s reactivity and conformational stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H15N\text{C}_7\text{H}_{15}\text{N}
Molecular Weight113.20 g/mol
SMILESCCCCC1(CC1)N
InChI KeyPUUGBPNQGGDVES-UHFFFAOYSA-N
Predicted CCS (Ų)124.4 ([M+H]⁺)

Spectral Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for characterization. The 1H^1\text{H}-NMR spectrum exhibits signals for cyclopropane protons (δ 0.5–1.5 ppm), butyl chain methylenes (δ 1.2–1.6 ppm), and the amine group (δ 1.8–2.2 ppm) . IR spectra show N–H stretches near 3248–3227 cm1^{-1} and C–N vibrations at 1521–1523 cm1^{-1}.

Synthesis and Production

Industrial Methods

A patented route involves the cleavage of γ-butyrolactone with HCl under pressure (70–75°C) to yield 4-chlorobutyric acid, followed by esterification and cyclization . Sodium methoxide or tert-butyllithium catalyzes the final amidation step, achieving yields >90% .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Temperature70–75°C95.5%
CatalystNaOCH3\text{NaOCH}_393–97%
SolventTolueneHigh Purity

Laboratory-Scale Approaches

Alternative methods include the zinc-mediated cross-electrophile coupling of 1,3-dimesylates, which enables late-stage cyclopropanation of complex substrates like statins . This method tolerates functional groups such as esters and alkenes .

Chemical Reactivity

Nucleophilic Reactions

The primary amine undergoes typical reactions:

  • Acylation: Forms stable amides with acyl chlorides .

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in heterocycle synthesis .

Cyclopropane Ring-Opening

The strained cyclopropane ring participates in [3+2] cycloadditions with diazo compounds, yielding fused N-heterocycles like pyrrolidines . Steric hindrance from the butyl group modulates reactivity, favoring trans products in stereoselective reactions .

Biological Activities

Mechanistic Insights

The compound may act as a neurotransmitter modulator by interacting with amine receptors (e.g., serotonin transporters) . Computational studies suggest its cyclopropane ring adopts a puckered conformation, optimizing hydrophobic interactions .

Analytical Characterization

Spectroscopic Techniques

  • ESI+-MS: Dominant peak at m/zm/z 114.12773 ([M+H]⁺) .

  • 13C-NMR: Cyclopropane carbons resonate at δ 10–15 ppm; quaternary C1 appears at δ 45–50 ppm .

Table 3: Predicted Collision Cross-Section (CCS)

Adductm/zm/zCCS (Ų)
[M+H]⁺114.12773124.4
[M+Na]⁺136.10967136.0
ParameterValue
Storage TemperatureRoom Temperature
Signal WordWarning
PPEGloves, goggles, ventilation

Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing cyclopropane-fused lactams and bridged bicyclic amines, critical in CNS drug development .

Organic Synthesis

Its amine group facilitates catalysis in asymmetric reactions, while the cyclopropane ring serves as a rigid scaffold in ligand design .

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